molecular formula C16H15NO3S B6662221 4-[[2-(3-Methylthiophen-2-yl)cyclopropanecarbonyl]amino]benzoic acid

4-[[2-(3-Methylthiophen-2-yl)cyclopropanecarbonyl]amino]benzoic acid

Cat. No.: B6662221
M. Wt: 301.4 g/mol
InChI Key: LRQYXXNTIPGXKR-UHFFFAOYSA-N
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Description

4-[[2-(3-Methylthiophen-2-yl)cyclopropanecarbonyl]amino]benzoic acid is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a cyclopropane ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[[2-(3-Methylthiophen-2-yl)cyclopropanecarbonyl]amino]benzoic acid typically involves multiple steps, starting with the preparation of the thiophene derivative One common approach is the cyclization of 3-methylthiophene-2-carboxylic acid with appropriate reagents to form the cyclopropane ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-[[2-(3-Methylthiophen-2-yl)cyclopropanecarbonyl]amino]benzoic acid may be employed in the study of enzyme inhibitors or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 4-[[2-(3-Methylthiophen-2-yl)cyclopropanecarbonyl]amino]benzoic acid exerts its effects involves its interaction with specific molecular targets. The thiophene ring and the cyclopropane ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 3-Methylthiophene-2-carboxylic acid

  • Cyclopropanecarboxylic acid

  • Benzoic acid derivatives

Uniqueness: 4-[[2-(3-Methylthiophen-2-yl)cyclopropanecarbonyl]amino]benzoic acid stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structural complexity and versatility make it distinct from simpler analogs.

Properties

IUPAC Name

4-[[2-(3-methylthiophen-2-yl)cyclopropanecarbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-9-6-7-21-14(9)12-8-13(12)15(18)17-11-4-2-10(3-5-11)16(19)20/h2-7,12-13H,8H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQYXXNTIPGXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2CC2C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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